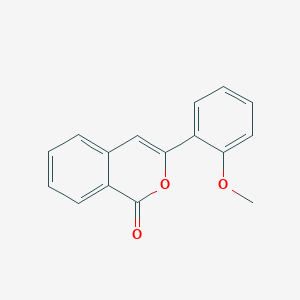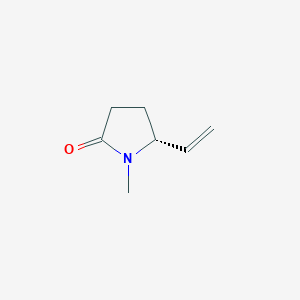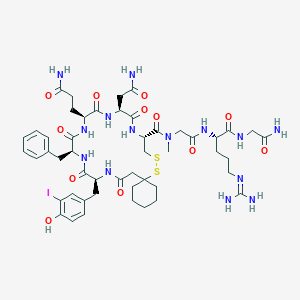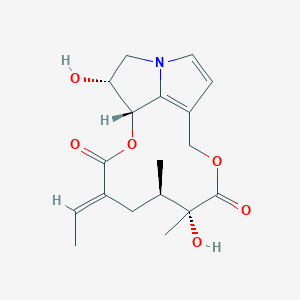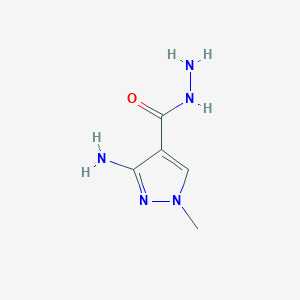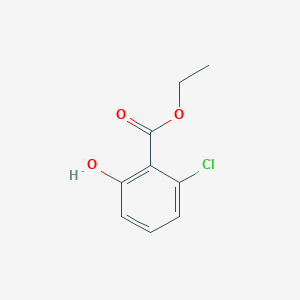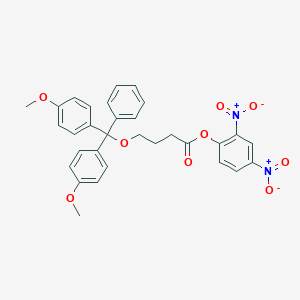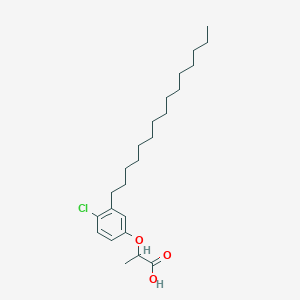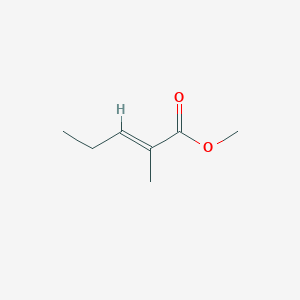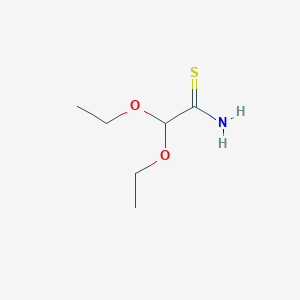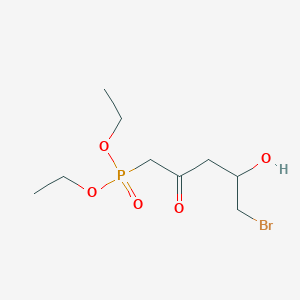
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPHP and is classified as an organophosphorus compound.
Wirkmechanismus
The mechanism of action of BDPHP involves the inhibition of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventually paralysis of the pests.
Biochemische Und Physiologische Effekte
BDPHP has been shown to have minimal toxicity to mammals, and its effects on the environment are also relatively low. However, prolonged exposure to BDPHP can lead to adverse effects on the nervous system, and it is essential to handle this compound with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BDPHP is its ease of synthesis, which makes it an ideal compound for laboratory experiments. However, its toxicity to the nervous system can limit its use, and researchers must take appropriate precautions while handling this compound.
Zukünftige Richtungen
The potential applications of BDPHP are vast, and there are several areas of research that can be explored further. Some of the future directions for research on BDPHP include:
1. Developing new formulations of BDPHP for enhanced pest control.
2. Studying the effects of BDPHP on non-target organisms.
3. Investigating the potential use of BDPHP in medical applications.
4. Developing new methods for the synthesis of BDPHP.
5. Studying the environmental impact of BDPHP and developing ways to mitigate its effects.
Conclusion:
In conclusion, BDPHP is a chemical compound with significant potential in various fields. Its ease of synthesis and potential applications in pest control make it an ideal compound for research. However, its toxicity to the nervous system requires careful handling, and researchers must take appropriate precautions while working with this compound. Further research on BDPHP can lead to the development of new and innovative applications, and it is essential to explore its potential fully.
Synthesemethoden
The synthesis of BDPHP involves the reaction of 4-hydroxy-2-pentanone with diethylphosphite and bromine. The reaction takes place under specific conditions and yields BDPHP as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
BDPHP has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pesticide. BDPHP has shown promising results in controlling pests, and its use can significantly reduce the use of harmful chemicals in agriculture.
Eigenschaften
CAS-Nummer |
113848-03-6 |
|---|---|
Produktname |
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one |
Molekularformel |
C9H18BrO5P |
Molekulargewicht |
317.11 g/mol |
IUPAC-Name |
5-bromo-1-diethoxyphosphoryl-4-hydroxypentan-2-one |
InChI |
InChI=1S/C9H18BrO5P/c1-3-14-16(13,15-4-2)7-9(12)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZLBKIXSDTIHKAT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Kanonische SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





